1,2,3,4-Tetrahydropyrido[2,3-d]pyridazine-5(6H)-one
Description
Properties
IUPAC Name |
2,3,4,6-tetrahydro-1H-pyrido[2,3-d]pyridazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-7-5-2-1-3-8-6(5)4-9-10-7/h4,8H,1-3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDHLZMKLQRZRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NNC2=O)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15370-82-8 | |
| Record name | 1H,2H,3H,4H,5H,6H-pyrido[2,3-d]pyridazin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydropyrido[2,3-d]pyridazine-5(6H)-one typically involves multi-step processes starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing a pyridine ring can be reacted with hydrazine derivatives to form the desired pyridazine ring system. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions. The choice of solvents, catalysts, and purification methods are critical to achieving high efficiency and cost-effectiveness in large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydropyrido[2,3-d]pyridazine-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the nitrogen-containing ring system, leading to different hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction can produce fully hydrogenated pyridazine rings.
Scientific Research Applications
Antituberculous Activity
One of the notable applications of 1,2,3,4-tetrahydropyrido[2,3-d]pyridazine-5(6H)-one is its potential as an antituberculous agent. Research has indicated that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis. A study published in the Bulletin of the Chemical Society of Japan details the synthesis and evaluation of various derivatives for their antituberculous properties, highlighting the compound's role in developing new therapeutic agents for tuberculosis treatment .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Its structural similarity to other bioactive compounds allows it to interact with various biological targets. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Ongoing research aims to elucidate these mechanisms further and optimize the compound's efficacy against different cancer types.
Synthesis of Novel Compounds
The synthesis of this compound serves as a precursor for creating a range of nitrogen-containing heterocycles. Its unique bicyclic structure allows chemists to explore various synthetic routes that can lead to the formation of complex molecules with potential biological activity. For instance, researchers have developed concise synthetic pathways that utilize readily available starting materials to create this compound efficiently .
Polymeric Applications
In material science, this compound has been explored as a building block for polymeric materials. Its nitrogen-rich structure can enhance the thermal stability and mechanical properties of polymers. Research is ongoing to investigate how incorporating this compound into polymer matrices can improve performance characteristics such as tensile strength and thermal resistance.
Case Studies
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydropyrido[2,3-d]pyridazine-5(6H)-one involves its interaction with specific molecular targets. The nitrogen atoms within the ring system can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities, receptor binding, and other cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Variations and Core Heterocycles
The key distinction between 1,2,3,4-Tetrahydropyrido[2,3-d]pyridazine-5(6H)-one and most analogs lies in the core heterocycle:
- Pyridazine vs.
- Substituent Diversity: Analogs like 7-amino-5-(4-bromophenyl)-...pyrido[2,3-d]pyrimidine-6-carbonitrile () and 7-amino-1,3-dimethyl-5-(3-nitrophenyl)-...pyrimidine-6-carbonitrile () feature substituents such as bromophenyl, nitrophenyl, or methyl groups. These substituents modulate solubility, melting points, and bioactivity .
Table 1: Structural and Physical Properties of Selected Analogs
Key Differentiators of this compound
Electronic Properties : The pyridazine core’s electron-deficient nature may enhance interactions with electron-rich biological targets compared to pyrimidines.
Synthetic Challenges : Pyridazine derivatives often require specialized catalysts (e.g., MOFs) to manage regioselectivity, whereas pyrimidines are more widely studied .
Unmet Potential: Unlike pyrido[2,3-d]pyrimidines, this pyridazine derivative’s pharmacological applications remain underexplored, presenting opportunities for novel drug discovery.
Biological Activity
1,2,3,4-Tetrahydropyrido[2,3-d]pyridazine-5(6H)-one (CAS Number: 15370-82-8) is a heterocyclic compound with significant pharmacological potential. This article reviews its biological activities based on recent studies, highlighting its therapeutic implications and mechanisms of action.
- Molecular Formula : C₇H₉N₃O
- Molecular Weight : 151.17 g/mol
- Structure : The compound features a fused bicyclic structure that contributes to its biological activity.
Anticancer Activity
Recent studies have demonstrated the antiproliferative effects of tetrahydropyrido derivatives against various cancer cell lines. For instance, compounds derived from this scaffold showed significant cytotoxicity in human adenocarcinoma-derived cell lines (colon LoVo, ovary SK-OV-3, breast MCF-7) with IC₅₀ values indicating effective inhibition of cell growth .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 5a | LoVo | <10 |
| 2c | SK-OV-3 | <15 |
| 5f | MCF-7 | <20 |
Neuroprotective Effects
Tetrahydropyrido derivatives have been explored for their neuroprotective properties. In models of neurodegeneration, these compounds exhibited the ability to inhibit neuronal apoptosis and promote cell survival in the presence of neurotoxic agents . Specifically, they showed promise in modulating pathways associated with oxidative stress and inflammation.
Analgesic Properties
Several studies have indicated that derivatives of tetrahydropyrido compounds possess analgesic properties. For example, compounds synthesized from this class demonstrated significant pain relief in animal models tested through the "writhing syndrome" assay . The analgesic activity was attributed to their ability to inhibit pro-inflammatory cytokines such as TNF-α.
The biological activity of this compound is largely mediated through:
- Inhibition of Enzymatic Pathways : Compounds have shown inhibition of key enzymes involved in inflammatory pathways and cancer progression.
- Calcium Channel Modulation : Some derivatives act as inhibitors of TRPC5 channels, which are implicated in renal injury and hypertension .
- Receptor Binding : Certain derivatives exhibit high affinity for GABA_A receptors and phosphodiesterase IV inhibitors, suggesting potential applications in treating neurological disorders and asthma .
Case Studies
- Chronic Kidney Disease (CKD) : A study evaluated a pyridazinone derivative based on the tetrahydropyrido structure in a rat model of CKD. The compound reduced blood pressure and proteinuria significantly while protecting against podocyte damage .
- Inflammation Models : In models simulating inflammatory responses, tetrahydropyrido derivatives effectively suppressed TNF-α production and exhibited anti-inflammatory effects comparable to established treatments .
Q & A
Q. Table 1: Impact of Substituents on Synthesis Outcomes
Q. Table 2: Analytical Techniques for Structural Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
